molecular formula C19H22N2O4S B2784246 4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921862-30-8

4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No. B2784246
CAS RN: 921862-30-8
M. Wt: 374.46
InChI Key: FRLUVUSWCLMZON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound that has been synthesized for its potential use in scientific research. The compound has been found to have several biochemical and physiological effects, and its mechanism of action has been studied extensively.

Scientific Research Applications

4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has been found to have several scientific research applications. The compound has been studied for its potential use in cancer research, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use in neurological research, as it has been found to have neuroprotective effects. Additionally, the compound has been studied for its potential use in inflammation research, as it has been found to have anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves inhibition of certain enzymes and signaling pathways. The compound has been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. It has also been found to inhibit the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has several biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, the compound has been found to have anti-inflammatory effects by inhibiting the activity of certain signaling pathways.

Advantages and Limitations for Lab Experiments

4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has a high purity and yield. It has also been found to have several scientific research applications, making it a versatile compound for lab experiments. However, the compound has limitations in terms of its stability and solubility, which may affect its efficacy in certain experiments.

Future Directions

There are several future directions for the study of 4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide. One direction is the further study of its mechanism of action, particularly in terms of its inhibition of histone deacetylases and signaling pathways. Another direction is the exploration of its potential use in other scientific research areas, such as cardiovascular disease and metabolic disorders. Additionally, the development of more stable and soluble analogs of the compound may lead to improved efficacy in lab experiments.

Synthesis Methods

The synthesis of 4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves several steps. The first step is the synthesis of 4-ethoxy-3,5-dimethylbenzenesulfonyl chloride, which is then reacted with 1-methyl-2-oxoindoline-5-carboxylic acid to form the intermediate product. The intermediate product is then reacted with methylamine to form the final product, 4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide. The synthesis method has been optimized to yield high purity and high yield of the final product.

properties

IUPAC Name

4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-5-25-19-12(2)8-16(9-13(19)3)26(23,24)20-15-6-7-17-14(10-15)11-18(22)21(17)4/h6-10,20H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLUVUSWCLMZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

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